REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]1([C:12]2[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=2)[CH2:11][CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19]([O-])([O-])=O.[K+].[K+].IC>CC(C)=O.CCOCC>[CH2:1]([N:8]([C:9]1([C:12]2[CH:13]=[CH:14][C:15]([Br:18])=[CH:16][CH:17]=2)[CH2:11][CH2:10]1)[CH3:19])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
benzyl-[1-(4-bromophenyl)-cyclopropyl]-amine
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1(CC1)C1=CC=C(C=C1)Br
|
Name
|
Intermediate 124
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1(CC1)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
91 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 25° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with H2O and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(C)C1(CC1)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |